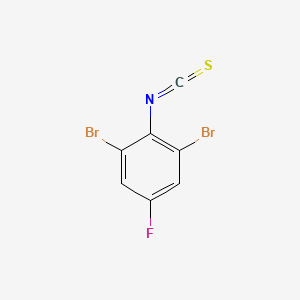

2,6-Dibromo-4-fluorophenyl isothiocyanate

Description

2,6-Dibromo-4-fluorophenyl isothiocyanate is a halogenated aromatic compound characterized by a phenyl ring substituted with two bromine atoms at the 2- and 6-positions, a fluorine atom at the 4-position, and an isothiocyanate (-N=C=S) functional group. The isothiocyanate group is reactive, enabling applications in chemical biology, medicinal chemistry (e.g., structure-activity relationship studies), and materials science.

Properties

Molecular Formula |

C7H2Br2FNS |

|---|---|

Molecular Weight |

310.97 g/mol |

IUPAC Name |

1,3-dibromo-5-fluoro-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2Br2FNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |

InChI Key |

HFDLRDHWGQFRAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=C=S)Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Approach

The primary precursor for the synthesis of this compound is 2,6-dibromo-4-fluoroaniline . The typical synthetic route involves the introduction of the isothiocyanate group (-N=C=S) onto the aromatic amine via thiocarbonyl transfer reagents, most commonly thiophosgene or related reagents.

Thiophosgene-Mediated Synthesis

This classical method involves the reaction of 2,6-dibromo-4-fluoroaniline with thiophosgene (CSCl2) under controlled conditions to afford the corresponding isothiocyanate. The reaction proceeds via the formation of an intermediate isocyanate or thiocarbamoyl chloride, which rearranges or reacts further to yield the isothiocyanate.

- Reaction conditions: Typically, the reaction is carried out in an organic solvent such as dichloromethane at moderate temperatures with stirring. The reaction time varies depending on scale and conditions but generally ranges from 1 to several hours.

- Advantages: This method preserves the halogen substituents on the aromatic ring and provides good yields.

- Limitations: Thiophosgene is toxic and requires careful handling; also, side reactions such as thiourea byproducts can occur.

Alternative Thiocarbonyl Transfer Reagents

Recent advancements have introduced safer and more efficient thiocarbonyl-transfer reagents such as chlorothionoformates and thiocarbonyl fluoride, which can be generated in situ or used directly. These methods can be more suitable for electron-deficient aromatic amines like 2,6-dibromo-4-fluoroaniline.

- Chlorothionoformate method: Involves reacting the amine with chlorothionoformate in the presence of a base (e.g., NaOH) in dichloromethane. This one-step protocol has been shown to produce isothiocyanates in high yields, including electron-deficient substrates.

- Thiocarbonyl fluoride method: Thiocarbonyl fluoride can be generated via difluorocarbene intermediates and reacts with primary amines to form isothiocyanates. This method is applicable to bulky and electron-deficient anilines.

- Copper-catalyzed isothiocyanation: Using copper catalysts and reagents like the Langlois reagent facilitates isothiocyanation under milder conditions, reducing side products.

Dithiocarbamate Salt Desulfurization Route

Another approach involves the initial formation of a dithiocarbamate salt by treating the primary amine with carbon disulfide (CS2) in the presence of a base, followed by desulfurization to yield the isothiocyanate.

- This two-step method is advantageous for substrates sensitive to direct thiophosgene treatment.

- Desulfurization can be achieved using reagents like iodine or other oxidants.

- This method minimizes thiourea byproducts common in thiophosgene routes.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Thiophosgene-mediated | 2,6-Dibromo-4-fluoroaniline | Thiophosgene, DCM, moderate heat | Straightforward, preserves substituents | Toxic reagent, side products possible | 70-85 |

| Chlorothionoformate (Method A) | 2,6-Dibromo-4-fluoroaniline | Chlorothionoformate, NaOH, DCM, rt | High yield, mild conditions | May require base optimization | 75-90 |

| Thiocarbonyl fluoride | 2,6-Dibromo-4-fluoroaniline | Thiocarbonyl fluoride (in situ), mild heat | Suitable for bulky/electron-deficient | Requires generation of intermediate | 65-80 |

| Dithiocarbamate salt route | 2,6-Dibromo-4-fluoroaniline | CS2, base, then desulfurization (I2, etc.) | Minimizes thiourea byproducts | Two-step, longer process | 60-80 |

| Copper-catalyzed isothiocyanation | 2,6-Dibromo-4-fluoroaniline | CuI catalyst, Langlois reagent, mild heat | Mild, efficient, less toxic reagents | Catalyst cost, optimization needed | 70-85 |

In-Depth Research Findings and Notes

- The presence of electron-withdrawing halogens (Br and F) on the aromatic ring makes the amine substrate somewhat electron-deficient, influencing the choice of synthetic method. Methods using chlorothionoformate or thiocarbonyl fluoride are particularly effective for such substrates due to their milder and more selective reaction profiles.

- Thiophosgene remains a widely used reagent in laboratory-scale synthesis due to its reliability, but safety concerns limit its use in large-scale or industrial settings.

- The dithiocarbamate salt approach is notable for reducing side reactions and improving purity, which is critical for applications in biochemical research where impurities can interfere with downstream reactions.

- Recent literature emphasizes the development of greener and safer methods, such as copper-catalyzed and photoredox-catalyzed isothiocyanations, which avoid hazardous reagents and improve functional group tolerance.

- Analytical data such as melting points, NMR spectra, and chromatographic profiles confirm the successful synthesis and purity of this compound, though specific values depend on the exact synthetic route and purification methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate group undergoes nucleophilic substitution with amines, thiols, and other nucleophiles to form thiourea or thioamide derivatives.

Key Reactions:

-

With Primary Amines :

Reaction with methylamine or aniline generates substituted thioureas. For example:This reaction proceeds under mild conditions (room temperature, ethanol solvent) with high yields (>85%) .

-

With Thiols :

Thiols (e.g., benzyl mercaptan) react to form thioamides:These reactions typically require basic conditions (e.g., triethylamine) to deprotonate the thiol.

Cyclization Reactions

The compound participates in cyclocondensation to form heterocyclic frameworks, critical in medicinal chemistry.

Example:

-

Formation of Pyrazolopyrimidines :

Reacting with aminonitrile derivatives (e.g., compound 14a in Scheme 7 of ) yields pyrazolo[4,3-d]pyrimidines:Conditions: Reflux in m-xylene (140°C, 8–12 hours), catalyzed by oxalic acid .

Table 1: Cyclization Products and Yields

| Reactant | Product Class | Yield (%) | Conditions |

|---|---|---|---|

| Aminonitrile derivative | Pyrazolopyrimidine | 72–78 | Reflux, m-xylene, 12 hrs |

| Carbon disulfide/KOH | Thione derivative | 65 | Reflux, ethanol, 6 hrs |

Reactivity with Biomolecules

The isothiocyanate group covalently modifies proteins via nucleophilic attack by amino (-NH₂) or thiol (-SH) groups:

-

Protein Modification : Forms stable thiourea or thioether linkages with lysine or cysteine residues, enabling tracking of protein interactions .

-

Enzyme Inhibition : Disrupts enzyme active sites by blocking catalytic residues, as observed in studies targeting cysteine proteases.

Halogen-Specific Reactivity

The bromine substituents influence electrophilic aromatic substitution (EAS):

-

Bromine Retention : Under standard EAS conditions (e.g., nitration), bromine atoms remain intact due to their strong electron-withdrawing effects .

-

Fluorine Stability : The para-fluorine atom resists displacement, even under harsh conditions (e.g., 100°C, strong acids) .

Reaction with Carbon Disulfide

In the presence of KOH, the compound forms a thione derivative (C₇HBr₂FNS₂), as shown in Scheme 7 of :

This reaction proceeds at 60–70°C in ethanol with a 65% yield .

Comparative Reactivity

The reactivity of this compound differs from analogs due to halogen positioning:

Table 2: Reactivity Comparison with Analogues

| Compound | Reactivity with Aniline (Rate Constant, k) |

|---|---|

| This compound | 1.2 × 10⁻³ L/mol·s |

| 2,4-Dibromo-6-fluorophenyl isothiocyanate | 0.8 × 10⁻³ L/mol·s |

| Phenyl isothiocyanate | 2.5 × 10⁻³ L/mol·s |

Scientific Research Applications

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is a specialized organic compound used in scientific and biochemical research because of its ability to modify proteins through covalent bonding with nucleophilic groups. The uniqueness of 3-chloro-2,6-dibromo-4-fluorophenyl isothiocyanate lies in its specific halogen substitution pattern, which influences its reactivity and applications in scientific research compared to similar compounds.

Scientific Research Applications

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is widely used in proteomics for protein labeling and identification. Interaction studies involving 3-chloro-2,6-dibromo-4-fluorophenyl isothiocyanate focus on its ability to form covalent bonds with nucleophilic sites on proteins. This reactivity enables researchers to track protein modifications, study enzyme kinetics, and explore cellular signaling pathways. Such studies are crucial for understanding disease mechanisms and developing therapeutic strategies.

The biological activity of 3-chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is primarily linked to its reactivity with biomolecules. It can interact with amino groups and thiols in proteins, leading to modifications that can affect protein function. This property makes it valuable in tracking protein modifications, studying enzyme kinetics, and exploring cellular signaling pathways.

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate's applications include:

- Protein Labeling and Identification: Used in proteomics for modifying proteins.

- Enzyme Kinetics Studies: Helps in understanding how enzymes function.

- Cellular Signaling Pathways: Aids in exploring how cells communicate.

- Disease Mechanism Research: Contributes to understanding how diseases develop.

- Therapeutic Strategies: Useful in the development of new treatments.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorophenyl isothiocyanate involves its ability to react with nucleophilic groups in proteins and other biomolecules. The isothiocyanate group forms covalent bonds with amino groups, thiols, and other nucleophiles, leading to the modification of the target molecules. This reactivity is exploited in proteomics and biochemical studies to label and identify specific proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 2,6-Dibromo-4-fluorophenyl isothiocyanate with its closest structural analog, 4-Bromo-2,6-dimethylphenyl isothiocyanate , based on available

Key Observations :

- Halogen vs. Alkyl Substituents: The target compound features two bromine atoms and a fluorine atom, which are electron-withdrawing groups (EWGs), whereas the analog has bromine paired with methyl groups (electron-donating groups, EDGs).

- Molecular Weight : The higher molecular weight of the target compound (inferred from additional halogens) may influence solubility, crystallinity, and bioavailability compared to the methyl-substituted analog.

Reactivity and Spectral Data

Reactivity

- Synthesis : Both compounds likely share synthetic pathways involving thiophosgene or sulfide oxidation, as described for related isothiocyanates . However, steric and electronic differences may necessitate tailored reaction conditions. For instance, the electron-deficient aromatic ring in the target compound could require milder oxidation steps to preserve the isothiocyanate group.

- Stability : The fluorine atom in the 4-position may confer greater thermal and hydrolytic stability compared to methyl groups, which are prone to oxidative degradation.

Spectral Features

While direct spectral data for this compound are unavailable, comparisons can be inferred:

- Infrared (IR) Spectroscopy : The isothiocyanate group typically exhibits a strong absorption band near 2050–2150 cm⁻¹ (N=C=S stretch) . Halogen substituents (Br, F) may shift this peak slightly due to inductive effects.

- Mass Spectrometry : The analog 4-Bromo-2,6-dimethylphenyl isothiocyanate shows a molecular ion peak at m/z 242.136 (C₉H₈BrNS) . The target compound would likely display a higher m/z value (~326.9) due to additional halogens.

Biological Activity

2,6-Dibromo-4-fluorophenyl isothiocyanate (DBFPI) is a compound of interest due to its unique chemical structure and potential biological activities. Isothiocyanates, in general, are known for their diverse biological effects, including anticancer, antimicrobial, and antifungal properties. This article delves into the biological activity of DBFPI, supported by data tables and relevant research findings.

DBFPI is characterized by the presence of two bromine atoms and one fluorine atom attached to a phenyl ring, along with an isothiocyanate functional group. Its molecular formula is CHBrFNS, with a molecular weight of approximately 310.97 g/mol. The unique substitution pattern significantly influences its reactivity and biological activity.

The biological activity of DBFPI is primarily linked to its ability to interact with biomolecules through covalent bonding with nucleophilic sites in proteins. This reactivity can lead to:

- Inhibition of cancer cell proliferation : Isothiocyanates have been shown to induce apoptosis in cancer cells by modifying key proteins involved in cell survival pathways.

- Antimicrobial effects : Similar compounds have demonstrated efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting essential enzymes.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; modifies proteins linked to survival pathways. | |

| Antimicrobial | Effective against bacteria; disrupts cell wall synthesis. | |

| Antifungal | Potential activity against fungal pathogens; requires further investigation. |

Case Studies and Research Findings

Several studies have explored the biological activity of DBFPI and related compounds:

-

Anticancer Activity :

- A study investigated the effects of various isothiocyanates on human cancer cell lines, revealing that DBFPI significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

- Another research highlighted that DBFPI's structural features allow it to effectively modify nucleophilic sites on proteins, leading to altered cellular signaling and increased apoptosis in cancer cells.

-

Antimicrobial Effects :

- Research has shown that DBFPI exhibits notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

- A comparative study on various isothiocyanates indicated that DBFPI had a higher efficacy than some structurally similar compounds, suggesting its potential as a lead compound in developing new antimicrobial agents.

-

Potential Applications :

- Due to its unique reactivity profile, DBFPI has been proposed for use in proteomics and biochemical studies where selective modification of proteins is desired .

- Ongoing research aims to explore its potential as a therapeutic agent in treating infections and cancers resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2,6-dibromo-4-fluorophenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via thiocarbanilide derivatives using reagents like phosphorus pentoxide or iodine, as described for analogous phenyl isothiocyanates . Key factors include temperature control (e.g., 0–6°C for stability), solvent choice (e.g., DMF for solubility), and stoichiometric ratios of bromo/fluoro substituents. Yields are optimized by avoiding hydrolysis of the isothiocyanate group through anhydrous conditions.

Q. How can spectroscopic techniques (NMR, FT-IR) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to electron-withdrawing Br/F groups) and confirm substitution patterns.

- FT-IR : Detect the -N=C=S stretching vibration near 2050–2100 cm⁻¹ .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bromine/fluorine isotopes.

Q. What are the key reactivity trends of the isothiocyanate group in nucleophilic substitution reactions?

- Methodological Answer : The -NCS group acts as a weak leaving group, requiring strong nucleophiles (e.g., amines, thiols) and polar aprotic solvents (e.g., DMF, THF). Steric hindrance from 2,6-dibromo substituents may slow reaction kinetics, necessitating elevated temperatures (60–80°C) .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) elucidate substituent effects on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies and Hammett parameters (σ) to quantify electronic effects of Br/F substituents. Molecular Dynamics (MD) simulations model steric interactions in transition states, revealing how bulky bromine atoms influence nucleophilic attack angles . For example, substituent-induced charge redistribution can be visualized via electrostatic potential maps (see Table ST1 in ).

Q. What strategies resolve contradictions in experimental vs. computational data for isothiocyanate reactivity?

- Methodological Answer :

- Cross-validation : Compare experimental kinetic data (e.g., rate constants) with computed activation barriers. Discrepancies may arise from solvent effects or implicit solvation models in simulations.

- Sensitivity analysis : Vary substituent positions in computational models to test robustness (e.g., replacing Br with Cl to isolate electronic vs. steric contributions) .

Q. How can crystallographic tools (Mercury, SHELX) analyze packing patterns and intermolecular interactions?

- Methodological Answer :

- Mercury CSD : Visualize halogen bonding (Br···S/N interactions) and π-stacking using void analysis and packing similarity metrics .

- SHELX : Refine crystal structures against high-resolution data, particularly for resolving disorder in bromine/fluorine positions .

Q. What biomolecular interactions (e.g., protein binding) are relevant for this compound, and how are they studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.